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Introduction

Dimethadione (5,5-dimethyl-2,4-oxazolidinedione) is the primary, active N-demethylated
metabolite of the anticonvulsant drug trimethadione. While trimethadione was historically used
for the treatment of epilepsy, its use has been largely discontinued due to significant safety
concerns, particularly its teratogenic effects. Dimethadione itself has been the subject of
toxicological research to understand the adverse effects associated with its parent compound.
This document provides a comprehensive overview of the available toxicological data on
Dimethadione, focusing on its acute and chronic toxicity, carcinogenicity, genotoxicity, and
reproductive and developmental effects.

Pharmacokinetics and Metabolism

Dimethadione is formed in the liver via N-demethylation of trimethadione. It is a stable
metabolite and is eliminated from the body at a much slower rate than its parent compound.
This slower elimination can lead to its accumulation in the body with chronic exposure to
trimethadione.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects of a substance after a single or
short-term exposure.
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Data Presentation: Acute Toxicity of Dimethadione

] Route of ]
Species o . Endpoint Value Reference
Administration

Rat Oral LD50 >2000 mg/kg [1]

Experimental Protocols: Acute Oral Toxicity (Rat)

e Guideline: Based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class
Method).

e Animals: Female Sprague-Dawley rats.

e Procedure: A single oral dose of Dimethadione was administered to the rats. The starting
dose level was 2000 mg/kg body weight.

o Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight
changes for a period of 14 days post-dosing. A gross necropsy was performed at the end of
the observation period.

e Results: No mortality or significant signs of toxicity were observed at the 2000 mg/kg dose
level, indicating an LD50 greater than this value.[1]

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance
following prolonged and repeated exposure.

Currently, there is a lack of publicly available data from 28-day, 90-day, or chronic repeated-
dose oral toxicity studies specifically for Dimethadione. Therefore, No-Observed-Adverse-
Effect Levels (NOAELSs) for these exposure durations have not been established.

Carcinogenicity

Carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.
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The Carcinogenic Potency Database (CPDB) reports on a 71-week study in male F344 rats
where Dimethadione was administered in the diet. In this study, an increased incidence of
hepatocellular tumors was observed. The TD50 (the chronic dose rate in mg/kg body
weight/day which would cause tumors in half the test animals that would have remained tumor-
free at zero dose) was calculated to be 16.1 mg/kg/day.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic
material (DNA). A battery of tests is typically required to assess the full genotoxic potential.

Data Presentation: Genotoxicity of Dimethadione

Metabolic
Assay Test System L Result Reference
Activation
Salmonella
typhimurium
Bacterial P ]
strains TA98, ] )
Reverse With and without )
) TA100, TA1535, Negative [2]
Mutation Assay S9
TA1537 and
(Ames Test)

Escherichia coli
strain WP2 uvrA

Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test)
o Guideline: Based on OECD Test Guideline 471 (Bacterial Reverse Mutation Test).

o Test System: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535,
TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2 uvrA).

e Procedure: The tester strains were exposed to various concentrations of Dimethadione in
the presence and absence of a metabolic activation system (S9 fraction from induced rat
liver). The number of revertant colonies (colonies that have regained the ability to synthesize
the required amino acid) was counted.
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e Results: Dimethadione did not induce a significant increase in the number of revertant
colonies in any of the tester strains, with or without metabolic activation, indicating it is not
mutagenic in this bacterial system.[2]

There is currently no publicly available data on Dimethadione from in vitro mammalian
chromosomal aberration tests or in vivo mammalian erythrocyte micronucleus tests.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to
interfere with reproduction and normal development. Dimethadione is a known teratogen, and
its effects on embryonic development have been a primary focus of research.

Key Findings:

e Congenital Heart Defects: In utero exposure to Dimethadione in rats has been shown to
induce a high incidence of congenital heart defects, including ventricular septal defects.[3]

» Cleft Palate: Studies in mice have demonstrated that intraperitoneal administration of
Dimethadione during gestation can cause a significant increase in the incidence of cleft
palates in the offspring.

o Postnatal Effects: Even in the absence of persistent structural heart defects, in utero
exposure to Dimethadione in rats can lead to long-term cardiovascular issues in adulthood,
including an increased incidence of arrhythmia and elevated blood pressure.[3]

Experimental Protocols: Developmental Toxicity Studies
o Rat Model (Congenital Heart Defects):
o Animals: Pregnant Sprague-Dawley rats.

o Dosing: 300 mg/kg Dimethadione administered every 12 hours from the evening of
gestational day (GD) 8 until the morning of GD 11.[3]

o Endpoints: Fetal cardiac morphology and function were assessed.

o Mouse Model (Cleft Palate):
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o Animals: Pregnant CD-1 mice.
o Dosing: Intraperitoneal (ip) injection of 900 mg/kg Dimethadione on GD 11 and 12.

o Endpoints: Fetuses were examined for the presence of cleft palate and other anomalies.

Mechanisms of Toxicity

The primary mechanism of Dimethadione-induced teratogenicity is thought to involve its
bioactivation into a reactive intermediate.

Proposed Mechanism of Teratogenicity:

It is hypothesized that Dimethadione is bioactivated by prostaglandin synthetase to a reactive
free radical intermediate. This reactive intermediate is then thought to be responsible for the
observed developmental toxicity, such as cleft palate and cardiac defects. This mechanism is
supported by studies showing that the cyclooxygenase inhibitor acetylsalicylic acid can reduce
the incidence of Dimethadione-induced cleft palates in mice.

Signaling Pathways in Cardiac Development Potentially Affected by Dimethadione:

The development of the heart is a complex process involving numerous signaling pathways.
While the precise downstream targets of the Dimethadione-induced reactive intermediate are
not fully elucidated, disruption of the following pathways is known to be involved in congenital
heart defects and could be relevant:

o Prostaglandin Synthesis Pathway: Prostaglandins play a crucial role in various
developmental processes. The bioactivation of Dimethadione by prostaglandin synthetase
directly implicates this pathway. Alterations in prostaglandin levels or the generation of
reactive intermediates during their synthesis can disrupt normal embryonic development.

» Whnt/B-catenin Signaling: This pathway is fundamental for cardiac progenitor cell
specification, proliferation, and differentiation.

e Sonic Hedgehog (SHH) Signaling: SHH signaling is critical for the proper formation of the
ventricular septum.[4][5]
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» Notch Signaling: Notch signaling is involved in the development of the cardiac outflow tract

and valves.[6]

o TGF-§ Signaling: This pathway plays a role in the formation of the endocardial cushions,
which are precursors to the heart valves and septa.

Mandatory Visualization:

Click to download full resolution via product page

Caption: Proposed mechanism of Dimethadione-induced teratogenicity.
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Caption: Involvement of the prostaglandin synthesis pathway in Dimethadione bioactivation.
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Summary and Conclusion

Dimethadione, the active metabolite of trimethadione, exhibits a distinct toxicological profile
characterized by low acute oral toxicity but significant developmental toxicity. The available
data indicates an oral LD50 in rats of greater than 2000 mg/kg. While it is not mutagenic in the
Ames test, its potential for other types of genotoxicity remains to be fully evaluated.

The primary toxicological concern with Dimethadione is its teratogenicity, with in utero
exposure linked to a high incidence of congenital heart defects and cleft palate in animal
models. The proposed mechanism involves bioactivation by prostaglandin synthetase to a
reactive intermediate that disrupts critical developmental pathways.

Significant data gaps exist in the toxicological profile of Dimethadione, particularly concerning
repeated-dose toxicity and a comprehensive assessment of its genotoxic potential. Further
research is warranted to establish NOAELSs for subchronic and chronic exposure and to fully
characterize its genotoxic profile. A deeper understanding of the specific molecular signaling
pathways disrupted by its reactive metabolite is also crucial for a complete risk assessment.

This technical guide provides a summary of the current knowledge on the toxicology of
Dimethadione. It is intended to be a valuable resource for researchers, scientists, and drug
development professionals involved in the safety assessment of related compounds or in the
study of mechanisms of developmental toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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